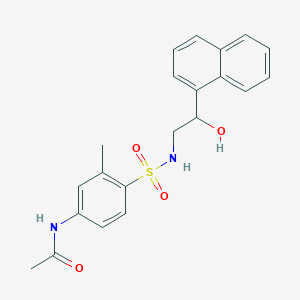
N-(4-(N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide: is a complex organic compound that features a naphthalene moiety, a sulfonamide group, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of the naphthalene derivative, which can be achieved through Friedel-Crafts acylation or alkylation reactions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a reaction between the naphthalene derivative and a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group is attached through a nucleophilic substitution reaction, where the sulfonamide derivative reacts with an appropriate hydroxyethyl halide.
Formation of the Final Compound: The final step involves the acylation of the sulfonamide derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of naphthoquinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may serve as a probe or inhibitor due to its potential interactions with biological macromolecules. Its sulfonamide group is particularly noteworthy for its ability to mimic natural substrates in enzymatic reactions.
Medicine
Medically, the compound could be explored for its potential therapeutic properties. Sulfonamide derivatives are known for their antibacterial activity, and the presence of the naphthalene moiety might enhance its pharmacological profile.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of N-(4-(N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide would depend on its specific application. In a biological context, the compound might interact with enzymes or receptors, inhibiting their activity through competitive or non-competitive mechanisms. The sulfonamide group could mimic natural substrates, while the naphthalene moiety might enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-(2-hydroxy-2-phenylethyl)sulfamoyl)-3-methylphenyl)acetamide
- N-(4-(N-(2-hydroxy-2-(naphthalen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, N-(4-(N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide stands out due to the specific positioning of the naphthalene moiety, which can significantly influence its chemical reactivity and biological activity
Propiedades
IUPAC Name |
N-[4-[(2-hydroxy-2-naphthalen-1-ylethyl)sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-14-12-17(23-15(2)24)10-11-21(14)28(26,27)22-13-20(25)19-9-5-7-16-6-3-4-8-18(16)19/h3-12,20,22,25H,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYIDYGAWGWYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














